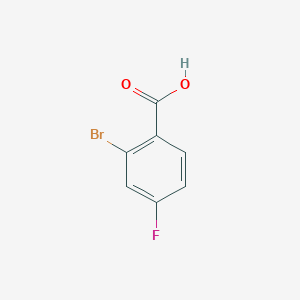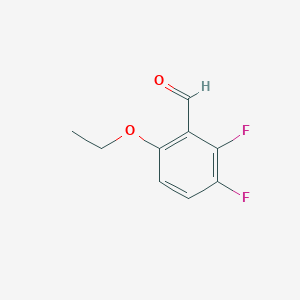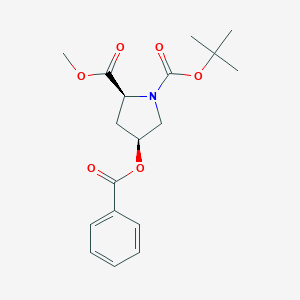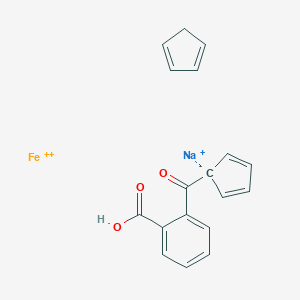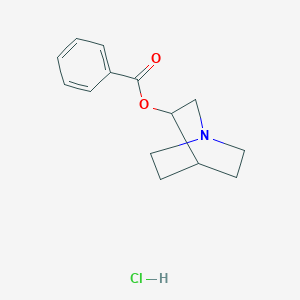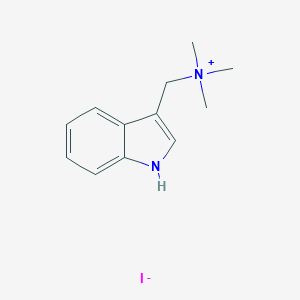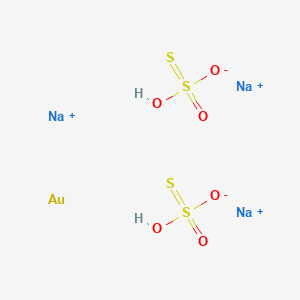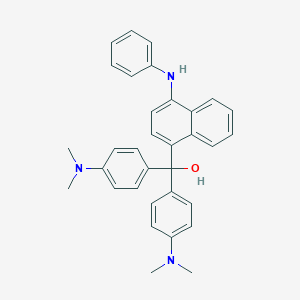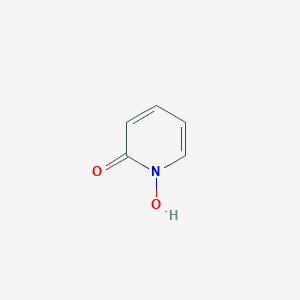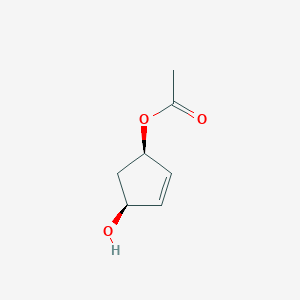
(1S,4R)-顺式-4-乙酰氧基-2-环戊烯-1-醇
概述
描述
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
科学研究应用
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol typically involves several steps, starting from readily available precursors. One common method involves the use of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate as a starting material. The reaction conditions often include the use of dichloromethane as a solvent, triethylamine as a base, and tert-butyldimethylsilyl chloride for silylation . The reaction mixture is cooled to 0°C and then allowed to warm to room temperature, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols.
作用机制
The mechanism of action of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release the active cyclopentenol moiety, which can then participate in various biochemical reactions. The stereochemistry of the compound plays a crucial role in its binding affinity and reactivity with target molecules.
相似化合物的比较
Similar Compounds
(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol: This enantiomer has different stereochemistry and may exhibit different reactivity and biological activity.
(1S,4R)-4-Hydroxy-2-cyclopenten-1-one: A related compound with a hydroxyl group instead of an acetoxy group.
(1S,4R)-4-Isopropyl-1-methyl-2-cyclohexen-1-ol: Another structurally similar compound with different substituents.
Uniqueness
The uniqueness of (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol lies in its specific stereochemistry, which influences its reactivity and applications. Its ability to act as an intermediate in the synthesis of various biologically active molecules makes it a valuable compound in organic synthesis and pharmaceutical research.
属性
IUPAC Name |
[(1R,4S)-4-hydroxycyclopent-2-en-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYOKVVRXZCFD-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H](C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436209 | |
| Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60410-16-4, 60410-18-6 | |
| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60410-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate in pharmaceutical research?
A1: (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate is considered a valuable chiral building block in pharmaceutical research. [] Its specific stereochemistry makes it a crucial starting material for synthesizing complex molecules with potential therapeutic applications.
Q2: Can you describe an efficient method for synthesizing (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate?
A2: Researchers have successfully synthesized (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate through enzymatic desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene using Novozym-435®, a commercially available immobilized form of Candida antarctica lipase B. [] This method offers advantages such as high enantioselectivity and the ability to obtain the desired enantiomer.
Q3: Are there alternative synthesis routes for (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate?
A3: Yes, an alternative approach involves the photo-oxidation of cyclopentadiene followed by enzymatic resolution. [] This method leverages continuous flow chemistry for enhanced efficiency and scalability. Pfizer, in collaboration with Syncom, has successfully employed this strategy for the large-scale production of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate.
Q4: Has the use of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate been explored in other research areas?
A4: While primarily recognized as a pharmaceutical building block, the unique structural features of (1R,4S)-4-Hydroxycyclopent-2-en-1-yl acetate might hold potential in other research areas. Further investigations are necessary to explore its applicability in diverse scientific disciplines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
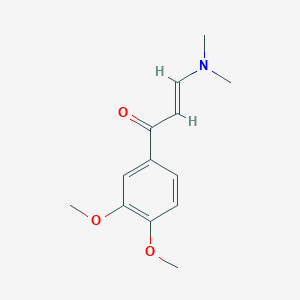
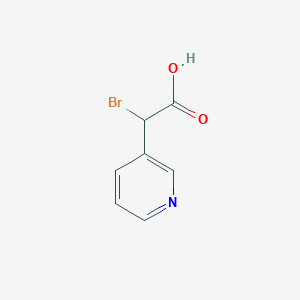

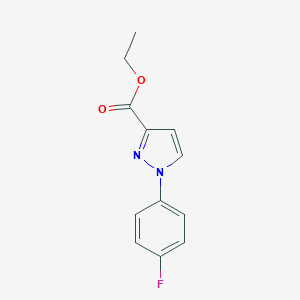
![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
